Home > Products > Screening Compounds P92338 > 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine - 352445-29-5

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Catalog Number: EVT-2994274
CAS Number: 352445-29-5
Molecular Formula: C22H19N3
Molecular Weight: 325.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

Compound Description: This compound is the title compound in a paper describing its crystal structure. [] The paper reports that the compound crystallizes in chains along the c axis, linked by N—H⋯N hydrogen bonds. []

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

Compound Description: This compound is also the subject of a crystal structure study. [] The paper highlights the compound's intramolecular N—H⋯N hydrogen bond, which contributes to its conformation. [] Additionally, the crystal structure reveals the formation of inversion dimers linked by weak C—H⋯F hydrogen bonds and intermolecular π–π stacking interactions between fluorinated benzene rings. []

2-chloro-6-methyl-3-p-tolyl-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorine 2-oxide

Compound Description: This compound is a product of the reaction between 4-methyl-2-[N-(p-toluidinyl)methyl]aniline and phosphorus oxychloride. [] The paper describes the compound's 1H NMR spectrum and its crystal structure, which reveals the presence of hydrogen-bonded dimers. []

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This triazolothiadiazin compound is described in a paper focusing on its crystal structure. [] The paper highlights the compound's intramolecular C—H⋯O hydrogen bond and its twist-boat conformation. []

3-(p-Isopropyl-phenyl)-2-methyl-n-propyl-amine

Compound Description: This compound belongs to a group of newly synthesized amines described in a patent for fungicides. [] The patent outlines a method for their preparation and their use as active ingredients in fungicides. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: This compound, also a pyrimidin-4-amine derivative, emerged as a promising fungicide candidate with excellent activity against various fungi. [] It demonstrated low toxicity to rats, unlike its predecessor, 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine. []

N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80)

Compound Description: This compound serves as a template for discovering potential histone lysine methyltransferase (EHMT2) inhibitors in managing β-thalassemia. [] It was used to identify structurally similar compounds from the PubChem database for virtual screening. []

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

Compound Description: Identified through in silico docking studies using Autodock Vina, this compound emerged as a potential EHMT2 inhibitor with promising binding affinity and interactions with the protein. [] It showed better stability than TP2 in molecular dynamics simulations. []

Tris[p-(N-oxyl-N-tert-butylamino)phenyl]amine (N)

Compound Description: This compound is a stable radical with a doublet ground state. [] The paper focuses on its synthesis, characterization, and magnetic properties. []

Compound Description: This compound's crystal structure is described in a paper highlighting its E conformation around the imine bond and the presence of N—H⋯S hydrogen bonds. []

N-methyl-4-aminoazobenzene (MAB)

Compound Description: This compound is a hepatocarcinogen studied for its N-oxidation by hepatic microsomes. [] The paper investigates the reactivity of its N-oxidation product, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB). []

N-ethyl-4-aminoazobenzene

Compound Description: This noncarcinogenic dye is mentioned in a paper investigating the N-oxidation of N-methyl-4-aminoazobenzene. [] It is metabolized similarly to N-methyl-4-aminoazobenzene, leading to the formation of N-hydroxy-N-ethyl-4-aminoazobenzene and N-hydroxy-4-aminoazobenzene. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound is the focus of a crystal structure study. [] The paper describes its hydrogen-bonding patterns and the nearly coplanar arrangement of its indole and benzene rings. []

p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound, similar to its p-methyl counterpart, is also the subject of a crystal structure study. [] The paper discusses its hydrogen-bonding interactions and the dihedral angles between its indole, phenyl, and benzene rings. []

p-bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: This compound's crystal structure is discussed in the same paper as the p-methyl and p-methoxy analogs. [] The paper compares the three compounds' structural features, highlighting differences in dihedral angles and hydrogen bonding patterns. []

3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is described as a fungicidal lead compound in a paper discussing the discovery of novel pyridin-2-yloxy-based pyrimidin-4-amine fungicides. [] It led to the development of the optimized derivative, 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine, which exhibited superior fungicidal activity. []

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

Compound Description: SRI-9804 is identified as an allosteric modulator of the dopamine transporter (DAT) in a paper investigating novel allosteric dopamine transporter ligands. [] The paper reports that SRI-9804 partially inhibits [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation rate of [125I]RTI-55 from DAT, and allosterically modulates d-amphetamine–induced DAT-mediated dopamine release. []

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040)

Compound Description: This compound is another allosteric modulator of the dopamine transporter identified in the same study as SRI-9804. [] It exhibits similar effects on [125I]RTI-55 binding, [3H]dopamine uptake, and d-amphetamine–induced dopamine release. []

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SRI-20041)

Compound Description: This allosteric dopamine transporter modulator was investigated alongside SRI-9804 and SRI-20040 in the same research article. [] It displays comparable effects on [125I]RTI-55 binding, [3H]dopamine uptake, and d-amphetamine–induced dopamine release. []

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

Compound Description: This potent dopamine transporter ligand partially inhibits dopamine, serotonin, and norepinephrine uptake without affecting dopamine transporter binding or d-amphetamine–induced [3H]MPP+ release. [] It displays high potency in blocking [3H]dopamine uptake with an IC50 of 2.3 ± 0.4 nM. []

3-(4-chlorophenyl)-2-[(3-hydroxyphenylamino)methyl]-3H-quinazolin-4-one (QN03)

Compound Description: This quinazolin-4-one derivative demonstrated comparable anti-inflammatory activity to the standard drug in a carrageenan-induced rat paw oedema model. [] Additionally, it exhibited good antibacterial activity. []

N1-(3-ethynylphenyl)-6-methyl-N5-(3-(6-(methylamino)pyrimidin-4-yl)pyridin-2-yl) isoquinoline-1,5-diamine (Compound 1)

Compound Description: This kinase inhibitor contains a terminal phenyl acetylene moiety, which undergoes bioactivation by cytochrome P450, forming various oxidative products, including phenyl acetic acid. [] The formation of these products is influenced by the presence of N-acetyl cysteine or glutathione, leading to a one-carbon loss benzaldehyde. []

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Compound 2/Erlotinib/Tarceva)

Compound Description: This kinase inhibitor, known as Erlotinib or Tarceva, also contains a terminal phenyl acetylene moiety that undergoes bioactivation by cytochrome P450, forming similar oxidative products as Compound 1. [] The presence of N-acetyl cysteine or glutathione influences the formation of these products, leading to a one-carbon loss benzaldehyde. []

3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

Compound Description: This thienopyrimidine compound displayed promising antidiabetic activity in a study investigating the synthesis and pharmacological activity of various functional derivatives of 3-amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones. [] It exhibited protective properties against diabetes induced by prolonged injection of low doses of dexamethasone. []

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (AEE788)

Compound Description: This epidermal growth factor receptor (EGFR) inhibitor was evaluated for its brain distribution and penetration in a study involving cassette dosing in wild-type and Abcb1/Abcg2-deficient mice. [] The study aimed to identify optimal EGFR inhibitors for brain delivery in treating brain tumors. []

Compound Description: This EGFR inhibitor, along with AEE788 and other EGFR inhibitors, was investigated for its brain distribution and penetration using cassette dosing in wild-type and transporter-deficient mice. [] The study aimed to understand the role of P-glycoprotein and breast cancer resistance protein in limiting brain distribution of these compounds. []

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

Compound Description: This EGFR inhibitor, previously mentioned as Compound 2/Erlotinib/Tarceva, was included in the same brain distribution study as AEE788 and AZD3759. [] The research highlighted the significant impact of efflux transporters at the blood-brain barrier on its brain penetration. []

Overview

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by a fused bicyclic structure that incorporates both a benzene and a pyrimidine-like ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition.

Source

The compound is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, synthesis, and applications. The IUPAC name for this compound is 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, and its molecular formula is C22H19N3C_{22}H_{19}N_{3} .

Classification

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is classified as an organic compound and more specifically as a heterocyclic aromatic amine. It falls under the category of quinazolines, which are known for their diverse pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

  1. Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with 4-methylbenzaldehyde. This reaction is facilitated by a suitable catalyst and conducted under reflux conditions in an organic solvent such as ethanol or methanol.
  2. Cyclization: The resulting intermediate undergoes cyclization to form the quinazoline ring. This step often utilizes phosphorus oxychloride as a dehydrating agent to promote the formation of the desired ring structure .
  3. Purification: The final product can be purified through recrystallization or column chromatography to achieve high purity levels suitable for further analysis or application.

Technical Details

The synthesis can be optimized for industrial production by employing continuous flow reactors or microwave-assisted synthesis techniques, which enhance yield and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine features a quinazoline core with specific substitutions that influence its chemical behavior:

  • Molecular Formula: C22H19N3C_{22}H_{19}N_{3}
  • InChI Key: InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) .

Data

The structural data indicates that the compound has three nitrogen atoms incorporated into its framework, contributing to its potential reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield quinazoline N-oxides.
  2. Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives using lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution: Electrophilic substitution reactions can introduce halogen groups onto the quinazoline ring using bromine or chlorine .

Technical Details

The oxidation typically occurs in acidic media, while reduction reactions are conducted under anhydrous conditions to prevent unwanted side reactions. Substitution reactions often require Lewis acid catalysts to facilitate the process .

Mechanism of Action

The mechanism of action for 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine primarily revolves around its role as an enzyme inhibitor. It has been studied for its potential to inhibit kinases, which are critical in various signaling pathways related to cell proliferation and cancer progression. The specific binding interactions between the compound and its target enzymes are crucial for understanding its efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Relevant chemical properties include:

  1. Solubility: Soluble in organic solvents such as ethanol and methanol.
  2. Stability: The compound's stability under various conditions (e.g., temperature, pH) can influence its storage and application.
  3. Melting Point: The melting point is an important parameter that can indicate purity and phase behavior .
Applications

6-methyl-N-(4-methylphenyl)-4-phenyquinazolin-2-amines have several scientific uses:

  1. Chemistry: Serves as a building block for synthesizing more complex quinazoline derivatives.
  2. Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition.
  3. Medicine: Explored for anticancer properties due to its ability to inhibit cell proliferation.
  4. Industry: Utilized in developing new materials with specific electronic properties .

This compound represents a significant area of interest for research within medicinal chemistry and material science due to its unique structural characteristics and biological activities.

Properties

CAS Number

352445-29-5

Product Name

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

IUPAC Name

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Molecular Formula

C22H19N3

Molecular Weight

325.415

InChI

InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25)

InChI Key

XPANXNIDULSBIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.